molecular formula C34H40O16 B12754795 Trioxacarcin A(sub 1) CAS No. 85797-12-2

Trioxacarcin A(sub 1)

Cat. No.: B12754795
CAS No.: 85797-12-2
M. Wt: 704.7 g/mol
InChI Key: UVQUFAKGLOZQJM-UHFFFAOYSA-N
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Description

Trioxacarcin A(sub 1) is a polyoxygenated, structurally complex natural product that belongs to the trioxacarcin family. These compounds are known for their potent antiproliferative effects against cultured human cancer cells. Trioxacarcin A(sub 1) was first isolated from the marine-derived microorganism Streptomyces bottropensis DO-45 and has since been re-isolated from other marine Streptomyces species . It exhibits extraordinary anti-bacterial, anti-malarial, and anti-tumor activities .

Chemical Reactions Analysis

Types of Reactions

Trioxacarcin A(sub 1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the glycosylation and other modification reactions .

Major Products Formed

The major products formed from these reactions include various analogues of Trioxacarcin A(sub 1) that exhibit different biological activities .

Properties

CAS No.

85797-12-2

Molecular Formula

C34H40O16

Molecular Weight

704.7 g/mol

IUPAC Name

[6-[19-(dimethoxymethyl)-10,13,17-trihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C34H40O16/c1-12-8-15-20(26-19(12)27-29-33(40,48-26)32(11-44-32)34(49-27,50-29)30(42-6)43-7)24(38)22-21(25(15)41-5)17(9-16(36)23(22)37)47-18-10-31(4,39)28(13(2)45-18)46-14(3)35/h8,13,16-18,27-30,36,38-40H,9-11H2,1-7H3

InChI Key

UVQUFAKGLOZQJM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C68CO8)(O7)C(OC)OC)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C

Origin of Product

United States

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